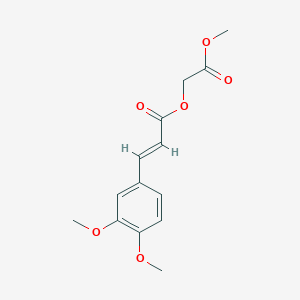
2-methoxy-2-oxoethyl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHOXY-2-OXOETHYL (E)-3-(3,4-DIMETHOXYPHENYL)-2-PROPENOATE is an organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a methoxy group, an oxoethyl group, and a dimethoxyphenyl group, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-2-OXOETHYL (E)-3-(3,4-DIMETHOXYPHENYL)-2-PROPENOATE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and methyl acetoacetate.
Condensation Reaction: The first step involves a condensation reaction between 3,4-dimethoxybenzaldehyde and methyl acetoacetate in the presence of a base like sodium ethoxide. This reaction forms an intermediate compound.
Esterification: The intermediate undergoes esterification with methoxyacetic acid under acidic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-2-OXOETHYL (E)-3-(3,4-DIMETHOXYPHENYL)-2-PROPENOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-METHOXY-2-OXOETHYL (E)-3-(3,4-DIMETHOXYPHENYL)-2-PROPENOATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-METHOXY-2-OXOETHYL (E)-3-(3,4-DIMETHOXYPHENYL)-2-PROPENOATE exerts its effects involves interactions with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-METHOXY-2-OXOETHYL (E)-3-(4-METHOXYPHENYL)-2-PROPENOATE
- 2-METHOXY-2-OXOETHYL (E)-3-(3,4-DIHYDROXYPHENYL)-2-PROPENOATE
Uniqueness
2-METHOXY-2-OXOETHYL (E)-3-(3,4-DIMETHOXYPHENYL)-2-PROPENOATE is unique due to the presence of both methoxy and oxoethyl groups, which provide distinct reactivity and potential for diverse applications compared to its analogs.
This detailed overview covers the essential aspects of 2-METHOXY-2-OXOETHYL (E)-3-(3,4-DIMETHOXYPHENYL)-2-PROPENOATE, from its synthesis to its applications and mechanisms of action
Properties
Molecular Formula |
C14H16O6 |
|---|---|
Molecular Weight |
280.27 g/mol |
IUPAC Name |
(2-methoxy-2-oxoethyl) (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C14H16O6/c1-17-11-6-4-10(8-12(11)18-2)5-7-13(15)20-9-14(16)19-3/h4-8H,9H2,1-3H3/b7-5+ |
InChI Key |
HUWDAHKETCOODO-FNORWQNLSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)OCC(=O)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)OCC(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















